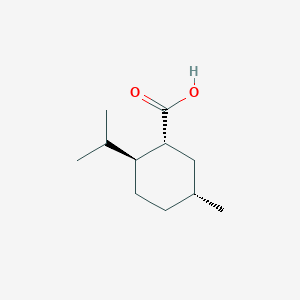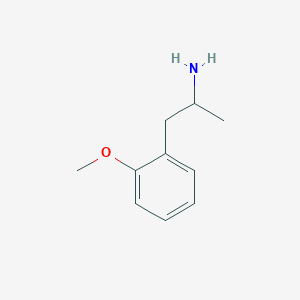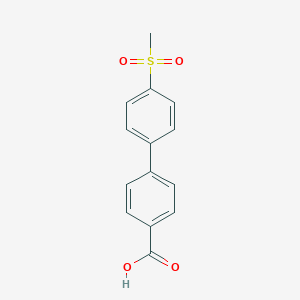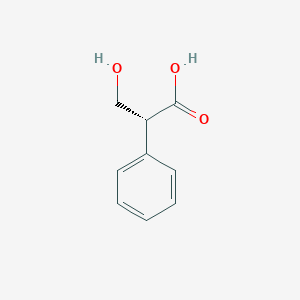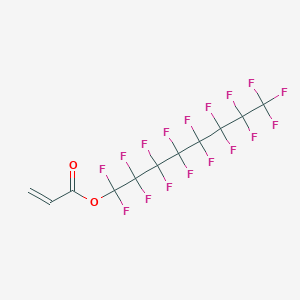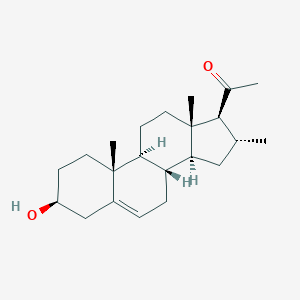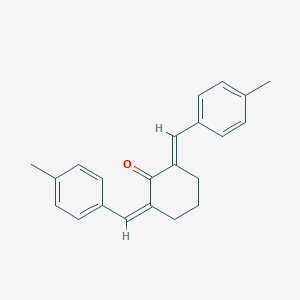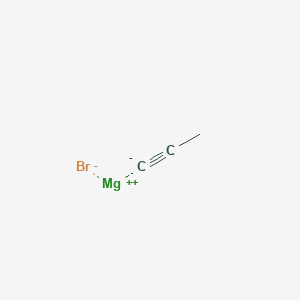![molecular formula C6H3ClN2S B095853 4-Chlorothieno[3,2-d]pyrimidine CAS No. 16269-66-2](/img/structure/B95853.png)
4-Chlorothieno[3,2-d]pyrimidine
Descripción general
Descripción
4-Chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It has a molecular weight of 170.62 g/mol . The IUPAC name for this compound is 4-chlorothieno[3,2-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of 4-Chlorothieno[3,2-d]pyrimidine consists of a thieno[3,2-d]pyrimidine core with a chlorine atom attached at the 4-position . The compound has a topological polar surface area of 54 Ų .Chemical Reactions Analysis
4-Chlorothieno[3,2-d]pyrimidine may undergo various chemical reactions. For example, a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chlorothieno[3,2-d]pyrimidine is a solid substance with a light brown color . It has a density of 1.5±0.1 g/cm³ and a molar refractivity of 43.6±0.3 cm³ . The compound has a topological polar surface area of 54 Ų .Aplicaciones Científicas De Investigación
Antimicrobial Agents
4-Chlorothieno[3,2-d]pyrimidine has been used in the synthesis of new thienopyrimidine derivatives that have shown promising results as antimicrobial agents .
Antifungal Agents
Thienopyrimidine derivatives, including those synthesized from 4-Chlorothieno[3,2-d]pyrimidine, have been used as antifungal agents .
Treatment of Viral Infections
The thienopyrimidine scaffold, which includes 4-Chlorothieno[3,2-d]pyrimidine, has been used in the treatment of viral infections .
Treatment of Bone Diseases
Compounds synthesized from 4-Chlorothieno[3,2-d]pyrimidine have been used in the treatment of bone diseases, including osteoporosis .
Adenosine A2A Receptor Antagonists
4-Chlorothieno[3,2-d]pyrimidine has been used in the synthesis of adenosine A2A receptor antagonists, which are used in the treatment of Parkinson’s disease .
AntiHIV Agents
Thienopyrimidine derivatives, including those synthesized from 4-Chlorothieno[3,2-d]pyrimidine, have been used as antiHIV agents .
Immunosuppressive Agents
4-Chlorothieno[3,2-d]pyrimidine has been used in the synthesis of immunosuppressive agents .
Anticancer Agents
Thienopyrimidine derivatives, including those synthesized from 4-Chlorothieno[3,2-d]pyrimidine, have been used as anticancer agents .
Mecanismo De Acción
Target of Action
It is often used in research related to life sciences , suggesting that it may interact with various biological targets.
Biochemical Pathways
Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it’s plausible that 4-Chlorothieno[3,2-d]pyrimidine could impact these pathways.
Result of Action
Given its use in life science research , it’s likely that the compound has some effect at the molecular and cellular level, but further investigation is needed to determine the specifics.
Action Environment
The action of 4-Chlorothieno[3,2-d]pyrimidine may be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Propiedades
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTODSLDHCDLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370968 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-d]pyrimidine | |
CAS RN |
16269-66-2 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Chlorothieno[3,2-d]pyrimidine in medicinal chemistry?
A: 4-Chlorothieno[3,2-d]pyrimidine serves as a crucial building block in synthesizing various biologically active compounds. Its structure, containing a pyrimidine ring fused with a thiophene ring and a chlorine atom at the 4th position, allows for versatile modifications. Researchers are particularly interested in its potential as a precursor for developing novel anticancer agents [, , ].
Q2: Can you describe a recent, improved synthetic route for 4-Chlorothieno[3,2-d]pyrimidine?
A: Traditional methods often employed excess phosphorus oxychloride (POCl3), posing safety and environmental concerns due to its toxicity. A recent study [] describes a novel approach that avoids using large quantities of POCl3. The synthesis starts with a ring-closure reaction between 2-chloroacrylonitrile and ethyl mercaptoacetate in the presence of sodium ethoxide, yielding 3-aminothiophene-2-carboxylate. Subsequent ring closure with formamide and chlorination with POCl3 in controlled conditions afford 4-Chlorothieno[3,2-d]pyrimidine. This method simplifies the workup procedure and minimizes the use of hazardous reagents.
Q3: How is 4-Chlorothieno[3,2-d]pyrimidine being utilized in the development of anticancer agents?
A: Research suggests that incorporating a piperazine unit into the 4-Chlorothieno[3,2-d]pyrimidine scaffold could lead to potent anticancer agents, particularly protein tyrosine kinase inhibitors [, ]. Scientists have successfully synthesized a series of novel thieno[3,2-d]pyrimidines containing a piperazine unit by reacting 4-Chlorothieno[3,2-d]pyrimidine with various piperazine derivatives []. These synthesized compounds are currently under investigation for their anticancer activity. Further research exploring the structure-activity relationship will guide the development of more potent and selective anticancer therapies based on this scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
